

Spectroscopic Profile of 2-Oxodecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Oxodecanoic acid

Cat. No.: B1217207

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Oxodecanoic acid**, a 2-oxo monocarboxylic acid. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Oxodecanoic acid** (CAS No: 333-60-8, Molecular Formula: $C_{10}H_{18}O_3$, Molecular Weight: 186.25 g/mol)[\[1\]](#).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted)

Due to the lack of publicly available experimental spectral data, the following are predicted chemical shifts for the protons in **2-Oxodecanoic acid**.

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-3	~2.9	t	2H
H-4 to H-9	1.2-1.7	m	12H
H-10	0.8-0.9	t	3H
-COOH	10-12	br s	1H

¹³C NMR

Experimental ¹³C NMR data for **2-Oxodecanoic acid** is available from SpectraBase[1][2]. While the full peak list is not publicly accessible, typical chemical shifts for the carbon environments are presented below.

Carbon Atom	Chemical Shift (ppm)
C-1 (-COOH)	160-170
C-2 (C=O)	190-200
C-3	35-45
C-4 to C-9	22-32
C-10	~14

Infrared (IR) Spectroscopy

FTIR spectral data for **2-Oxodecanoic acid** is available from SpectraBase, obtained from a neat sample using a capillary cell[1][2]. The expected characteristic absorption bands are listed below, with comparative data from the closely related 2-oxo-octanoic acid[3].

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
2970-2930	Strong	C-H stretch (asymmetric, CH ₃ & CH ₂)
2880-2860	Strong	C-H stretch (symmetric, CH ₃ & CH ₂)
~1740	Strong	C=O stretch (α-keto)
~1710	Strong	C=O stretch (Carboxylic acid)
1470-1450	Medium	C-H bend (CH ₂)
1375-1360	Medium	C-H bend (CH ₃)
~1270 & ~1220	Medium	CH ₂ wag
~940	Broad	O-H bend (Carboxylic acid)

Mass Spectrometry (MS)

Experimentally determined mass spectra for **2-Oxodecanoic acid** are not readily available in public databases. However, predicted collision cross-section data provides m/z values for various adducts.

Adduct	m/z
[M+H] ⁺	187.13288
[M+Na] ⁺	209.11482
[M-H] ⁻	185.11832
[M+NH ₄] ⁺	204.15942
[M+K] ⁺	225.08876
[M] ⁺	186.12505

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of fatty acids and related organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2-Oxodecanoic acid** (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **^1H NMR Acquisition:** Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.
- **^{13}C NMR Acquisition:** Proton-decoupled ^{13}C NMR spectra are acquired. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH , CH_2 , CH_3).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a neat sample, a small drop of **2-Oxodecanoic acid** is placed between two KBr or NaCl plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl_4) can be prepared and analyzed in a liquid cell. For solid samples, a KBr pellet can be prepared.
- **Instrumentation:** A standard FTIR spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (or pure solvent) is first recorded and automatically subtracted from the sample spectrum.

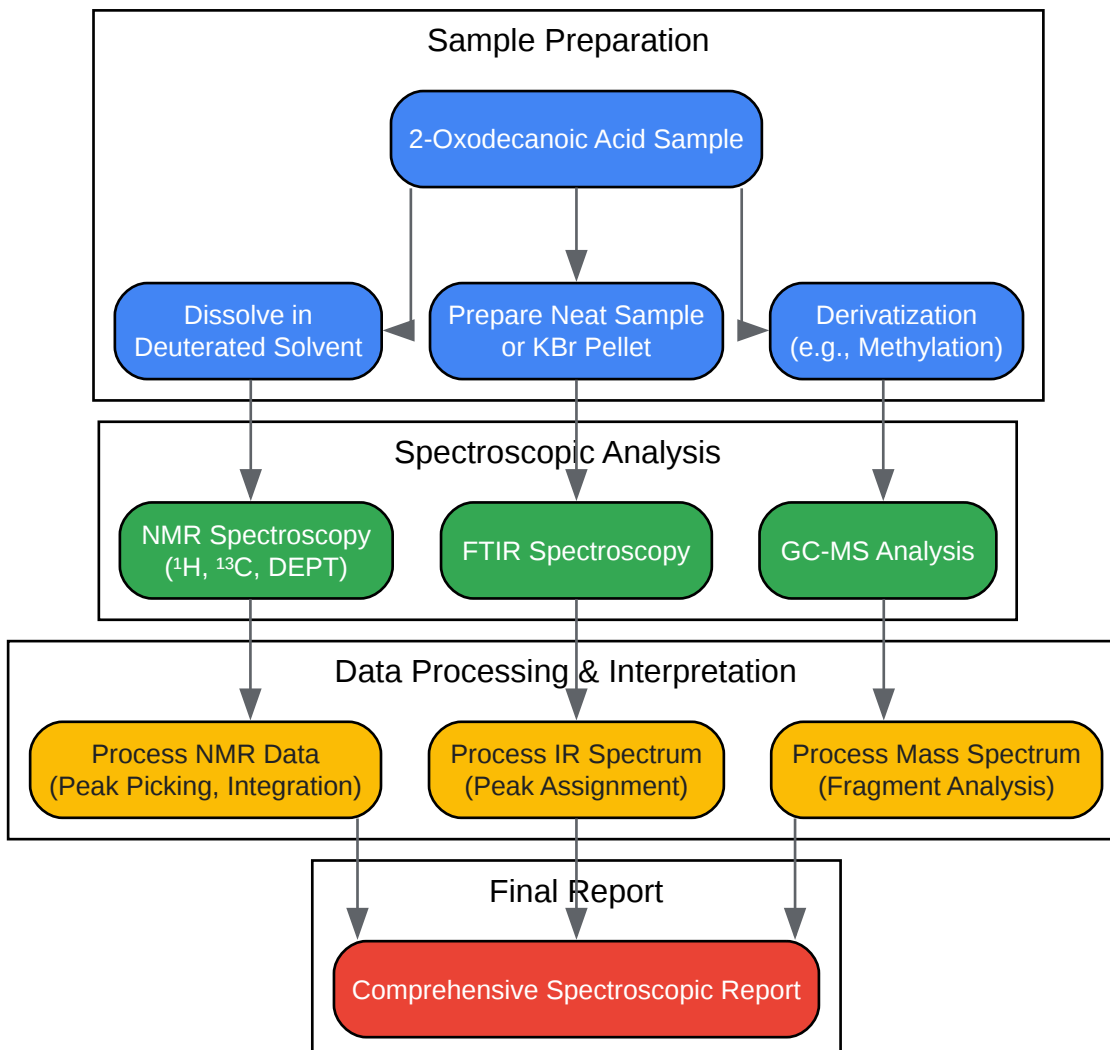
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation (Derivatization):** To improve volatility for GC analysis, the carboxylic acid group of **2-Oxodecanoic acid** is typically derivatized. A common method is esterification to form the methyl ester by reaction with a reagent such as BF_3 -methanol or diazomethane.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- **Chromatographic Separation:** The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.
- **Mass Spectrometry:** As the components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common technique for generating a mass spectrum, which provides a fragmentation pattern that can be used for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **2-Oxodecanoic acid**.

Workflow for Spectroscopic Analysis of 2-Oxodecanoic Acid



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Caption: Workflow for the Spectroscopic Analysis of **2-Oxodecanoic Acid**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Oxodecanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217207#spectroscopic-data-nmr-ir-mass-spec-of-2-oxodecanoic-acid]

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